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Compound of Interest

Compound Name: 2,3-MDA hydrochloride

Cat. No.: B157949 Get Quote

3,4-MDA was first synthesized in 1910 by Carl Mannich and W. Jacobsohn.[1] However, its

psychoactive effects were not documented until July 1930, when Gordon Alles self-

administered a 126 mg dose and experienced hallucinogenic effects, a sense of well-being,

and euphoria.[1] Alles later licensed the drug to the pharmaceutical company Smith, Kline &

French.[1]

Initial scientific interest in 3,4-MDA centered on its potential therapeutic applications. Animal

testing began in 1939, followed by human trials in 1941 to explore its use in treating

Parkinson's disease.[1] However, it was found to be detrimental for individuals with this

condition.[1] Between 1949 and 1957, Smith, Kline & French administered the drug to over five

hundred human subjects in studies investigating its potential as an antidepressant and appetite

suppressant.[1] The United States Army also experimented with 3,4-MDA under the codename

EA-1298 in its search for a "truth drug" or incapacitating agent.[1]

Interpreting "ortho-MDA": Potential Isomers and
Derivatives
The term "ortho-MDA" is not standard chemical nomenclature. In organic chemistry, "ortho,"

"meta," and "para" are used to describe the substitution patterns on a benzene ring. For

methylenedioxyamphetamine, the methylenedioxy group and the amphetamine side chain can

be arranged in different positions. The commonly known MDA is the 3,4-isomer, which

corresponds to a "para" and "meta" relationship between the substituents and the side chain

attachment point, not a simple "ortho" relationship.
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A possible interpretation of "ortho-MDA" could refer to an isomer where the methylenedioxy

group is in a different position relative to the amphetamine side chain, such as 2,3-

methylenedioxyamphetamine. However, there is a scarcity of scientific literature on this specific

isomer.

Another interpretation could be a ring-methylated derivative of 3,4-MDA. Research has been

conducted on such compounds. For instance, a study on the synthesis and pharmacological

evaluation of three isomeric ring-methylated derivatives of 3,4-MDA has been published.[2]

These compounds were investigated as monoamine-releasing agents and serotonin agonists.

[2]

Synthesis of 3,4-Methylenedioxyamphetamine
(MDA)
Various synthetic routes for 3,4-MDA have been developed. One common method involves the

use of helional as a precursor. Two primary methods utilizing hydroxylamine as the nitrogen

source have been investigated.[3][4] One approach involves the addition of hydroxylamine to

helional to form an amide intermediate (α-methyl-3,4-methylenedioxyphenylpropionamide,

MMDPPA), which is then converted to 3,4-MDA.[4] This method can also generate a nitrile by-

product, which can reduce the overall yield.[4]

Another synthetic pathway utilizes a condensation reaction, followed by a Beckmann

rearrangement and then a Hofmann rearrangement.[5]

The synthesis of 3,4-MDA can also be achieved from isosafrole. The initial oxygenation of the

conjugated double bond in isosafrole produces a number of products, with the distribution of

these products varying depending on the reaction solvent.[5]

Below is a generalized workflow for the synthesis of 3,4-MDA from helional.
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Caption: Generalized workflow for the synthesis of 3,4-MDA from helional.

Pharmacological Profile of 3,4-
Methylenedioxyamphetamine (MDA)
3,4-MDA is pharmacologically classified as a serotonin–norepinephrine–dopamine releasing

agent (SNDRA) and a serotonin 5-HT₂ receptor agonist.[1] Its primary mechanism of action

involves the release of these key neurotransmitters, leading to its characteristic psychoactive

effects.

The subjective effects of 3,4-MDA include euphoria, enhanced empathy, emotional

amplification, and a sense of well-being.[1] These entactogenic effects led to it being

colloquially known as the "love drug."[1] It also produces mild psychedelic effects, such as

brightened colors and closed-eye visuals.[1]

The duration of action of 3,4-MDA is reported to be approximately 6 to 8 hours, with an

elimination half-life of 10.9 hours.[1]

The following diagram illustrates the primary signaling pathway affected by 3,4-MDA.
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Caption: Simplified signaling pathway of 3,4-MDA in a monoaminergic synapse.

Quantitative Pharmacological Data
Due to the limited research on isomers other than 3,4-MDA, a comprehensive table of

comparative quantitative data is not feasible. However, studies on ring-methylated derivatives

of 3,4-MDA have provided some data on their potency as serotonin-releasing agents. For

example, the 2-methyl and 5-methyl derivatives of 3,4-MDA were found to be more potent and
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selective in inhibiting [³H]-serotonin accumulation in rat brain synaptosomal preparations

compared to the parent compound.[2]

Compound
Potency (IC₅₀) for [³H]5-HT uptake
inhibition

3,4-MDA Data not specified in abstract

2-methyl-MDA More potent than 3,4-MDA

5-methyl-MDA More potent than 3,4-MDA

Data from a study on rat brain synaptosomes.[2]

Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of these

compounds are outlined in the primary research articles. For instance, the synthesis of ring-

methylated derivatives of 3,4-MDA would involve specific chemical reactions and purification

steps as described in the relevant medicinal chemistry literature.[2] Pharmacological assays,

such as radioligand binding studies and in vivo drug discrimination tests in animal models, are

also described in detail in these publications.[2]

In Vitro [³H]-Serotonin Uptake Assay: A typical protocol would involve the preparation of

synaptosomes from rat brain tissue. These synaptosomes would then be incubated with

varying concentrations of the test compounds (e.g., 3,4-MDA and its derivatives) and a fixed

concentration of radiolabeled serotonin ([³H]5-HT). The ability of the test compounds to inhibit

the uptake of [³H]5-HT into the synaptosomes is then measured, and the IC₅₀ value (the

concentration of the compound that inhibits 50% of the uptake) is calculated.

Conclusion
While the term "ortho-MDA" does not correspond to a well-documented compound in the

scientific literature, the extensive research on 3,4-MDA provides a rich history of its discovery,

synthesis, and pharmacological investigation. The exploration of related compounds, such as

ring-methylated derivatives, continues to shed light on the structure-activity relationships of this

class of psychoactive substances. Further research would be necessary to fully characterize

any potential "ortho" isomers of MDA and to understand their unique pharmacological profiles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9526575/
https://pubmed.ncbi.nlm.nih.gov/9526575/
https://pubmed.ncbi.nlm.nih.gov/9526575/
https://pubmed.ncbi.nlm.nih.gov/9526575/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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